![molecular formula C21H17ClN2 B14199041 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 872681-98-6](/img/structure/B14199041.png)
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties. This compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to the indazole core, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- typically involves the formation of the indazole core followed by the introduction of the substituent groups. One common method is the cyclization of o-haloaryl hydrazones in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity. For example, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond in the indazole core, using oxygen as the terminal oxidant. This method offers good to excellent yields and minimal byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, acetone
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound without the chlorophenyl and methylphenyl substituents.
2H-Indazole: A structural isomer with different electronic properties.
Indole: A related heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
1H-Indazole, 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)- is unique due to its specific substituent groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
872681-98-6 |
|---|---|
Formule moléculaire |
C21H17ClN2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-9-11-17(12-10-15)21-19-7-2-3-8-20(19)24(23-21)14-16-5-4-6-18(22)13-16/h2-13H,14H2,1H3 |
Clé InChI |
HBTROCATWAYBEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
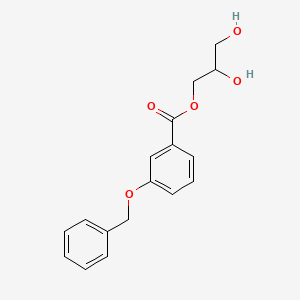
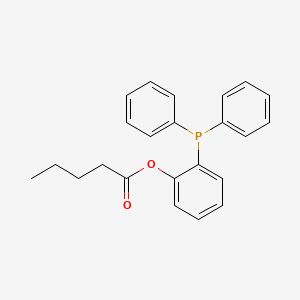
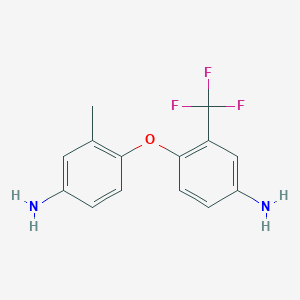

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
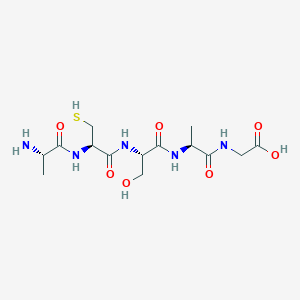
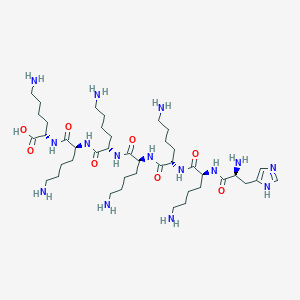
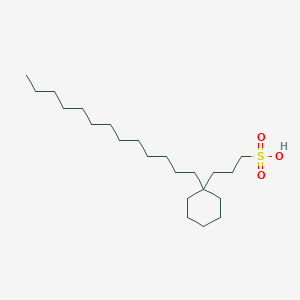
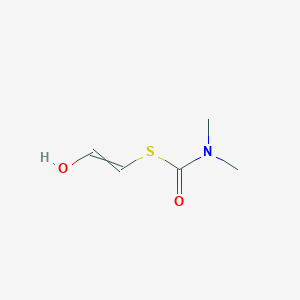
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
